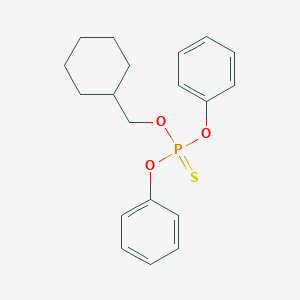

Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane, commonly known as CYDPS, is a phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is widely used in various chemical reactions as a catalyst due to its unique structural and electronic properties. In

Aplicaciones Científicas De Investigación

Comprehensive Analysis of “O-cyclohexylmethyl O,O-diphenyl phosphorothioate”

O-cyclohexylmethyl O,O-diphenyl phosphorothioate: , also known as Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane or EN300-26976534, is a compound with several scientific research applications. Below is a detailed analysis of its unique applications across different fields.

Agrochemicals

Phosphorothioates, including O-cyclohexylmethyl O,O-diphenyl phosphorothioate, are widely used in the agrochemical industry. They serve as active ingredients in pesticides due to their ability to inhibit certain enzymes that pests use for survival . Their structural features allow for a broad spectrum of activity against various pests, making them valuable for crop protection and yield enhancement.

Pharmaceuticals

As privileged motifs in pharmaceuticals, compounds like O-cyclohexylmethyl O,O-diphenyl phosphorothioate are integral in drug design . They are often found in top-selling drugs due to their bioactive properties, which can interact with biological systems to produce therapeutic effects.

Chiral Catalysts

The chiral nature of phosphorothioates allows them to be used as powerful catalysts in asymmetric synthesis . They can induce chirality in the synthesis of complex molecules, which is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy.

Synthesis of Aryl Phosphorothioates

Aryl phosphorothioates are common in drugs and bioactive compounds. The compound can be used to directly couple with aryl iodides, facilitated by dinuclear PdI catalysis, to synthesize chiral aryl phosphorothioates while retaining stereochemistry .

Organic Synthesis Intermediates

Phosphorothioates are versatile intermediates in organic synthesis. They can be used to prepare biologically active molecules and serve as intermediates in the synthesis of amides and esters .

Pesticide Synthesis

Due to their effectiveness as pesticides, methods have been developed for the synthesis of phosphorothioates like O-cyclohexylmethyl O,O-diphenyl phosphorothioate through one-pot reactions. These methods involve the use of alkyl halides with diethyl phosphite under specific conditions to yield phosphorothioate pesticides .

Microwave-Assisted Organic Reactions

The synthesis of phosphorothioates can be accelerated using microwave irradiation. This technique offers advantages over conventional methods, such as reduced reaction times and improved yields .

Gold-Catalyzed Alkenylation and Arylation

Gold catalysis has been employed to perform alkenylation and arylation of phosphorothioates. O-cyclohexylmethyl O,O-diphenyl phosphorothioate can react well with certain substrates to afford desired products in moderate to excellent yields, showcasing its utility in gold-catalyzed reactions .

Mecanismo De Acción

are a class of organophosphorus compounds that have found a wide range of applications in industrial, agricultural, and medicinal chemistry due to their biological and physical properties as well as their utility as synthetic intermediates . They are of interest as effective pesticides and have been introduced as potential chemotherapeutic agents .

The synthesis of phosphorothioates has received little attention . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .

Organophosphates, a category to which phosphorothioates belong, have a ubiquitous mode of action on the nervous system across several animal species, posing a greater risk to non-target organisms . They have also been used as nerve agents in chemical warfare . The indiscriminate use of chemical/synthetic pesticides in the past few decades has led to their residues being omnipresent in the environment .

Propiedades

IUPAC Name |

cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNQERSLMYMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-cyclohexylmethyl O,O-diphenyl phosphorothioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2938505.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)

![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)